![molecular formula C12H18ClNOS B2639774 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride CAS No. 1909317-53-8](/img/structure/B2639774.png)
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 303.84 g/mol. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Applications De Recherche Scientifique
Phenolic Compounds in Environmental and Biological Samples
- A study identified and analyzed phenolic halogenated compounds (PHCs) in human plasma, which included various brominated, chlorinated, and methyl derivatives of phenols. These compounds, including the likes of 2,4,6-tribromophenol and pentachlorophenol, have endocrine-disrupting activities and are often retained in the blood of humans and wildlife (Hovander et al., 2002).
Detection and Analysis in Forensic Science
- Research has demonstrated the use of chromatography and mass spectrometry for the detection and analysis of phenolic compounds, such as 4-chloro-2-methyl phenoxyacetic acid (MCPA) and its metabolites, in forensic samples. These analytical techniques are crucial for identifying toxic substances and understanding their metabolic pathways (Tennakoon et al., 2014).
Phenolic Compounds in Consumer Products
- A pilot study assessing exposure to environmental phenols in pregnant women highlights the widespread use of these compounds in consumer products, personal care products, and pesticides. This study emphasizes the ubiquity of phenolic compounds and their precursors in everyday products and the importance of monitoring their levels in vulnerable populations (Mortensen et al., 2014).
Medical and Pharmacological Research
- Phenolic compounds have been studied for their pharmacological properties, such as the muscle relaxant effects of eperisone hydrochloride, which is chemically related to phenolic compounds. Such studies shed light on the potential medical applications of phenolic derivatives in treating conditions like muscle contractures and low back pain (Melilli et al., 2011).
Propriétés
IUPAC Name |
4-[(2-methylthiomorpholin-4-yl)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-10-8-13(6-7-15-10)9-11-2-4-12(14)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBMRWZMQSXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS1)CC2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


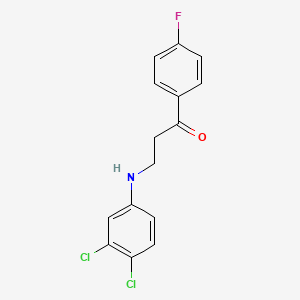
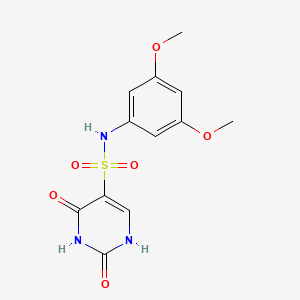
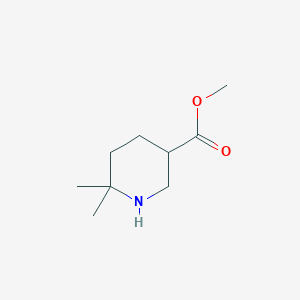

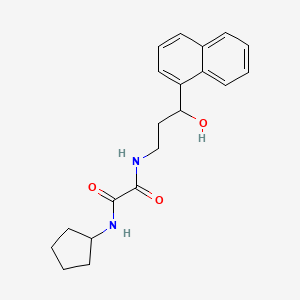
![2'-Amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2639699.png)



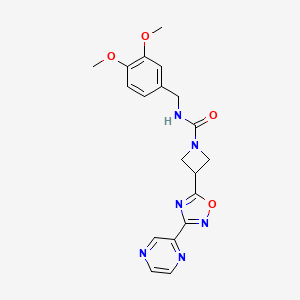
![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2639710.png)
![1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2639711.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide](/img/structure/B2639713.png)